molecular formula C8H8O2 B8586748 2,3-Dihydrobenzofuran-2-ol

2,3-Dihydrobenzofuran-2-ol

Cat. No. B8586748
M. Wt: 136.15 g/mol
InChI Key: WDZLZKSUBSXWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966907

Procedure details

To a solution of 34 (33.06 g, 206 mmol) in methylene chloride (580 mL) was added 80% m chloroperbenzoic acid (52.0 g, 211 mmol) and the mixture heated at reflux for 17 hours. The reaction mixture was allowed to cool, diluted with ethyl acetate (580 mL) and extracted with 5% NaHCO3 (2×725 mL). The aqueous layers were back extracted with additional portions of ethyl acetate (290 mL) and the combined organic layers dried (MgSO4) and concentrated. The resulting yellow oil (47 ) was taken up in methanol (700 mL) and 2.5N NaOH (185 mL, 462 mmol) was added. The mixture was stirred at room temperature for 20 minutes, cooled with an ice bath, and acidified with 2N HCl (810 mL). The resulting mixture was saturated with NaCl and extracted with ethyl acetate (3×1200 mL). The combined extracts were washed with 20% NaCl (2×900 mL), dried (MgSO 4) and concentrated. The resulting dark oil (51 g) was chromatographed through a large (9 cm diameter) column of flash silica gel. Elution with 12.5% ethyl acetate in hexane afforded 36 as an off white solid.
Name
Quantity
33.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mL
Type
reactant
Reaction Step Two
Name
Quantity
810 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
580 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1C=O.ClC1C(C(OO)=[O:21])=CC=CC=1.[OH-].[Na+].Cl.[Na+].[Cl-]>C(Cl)Cl.C(OCC)(=O)C>[O:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:7]=2[CH2:8][CH:9]1[OH:21] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
33.06 g
Type
reactant
Smiles
CC1=C(C=CC2=C1C=CO2)C=O
Name
Quantity
52 g
Type
reactant
Smiles
ClC1=CC=CC=C1C(=O)OO
Name
Quantity
580 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
185 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
810 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
580 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% NaHCO3 (2×725 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back extracted with additional portions of ethyl acetate (290 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×1200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with 20% NaCl (2×900 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO 4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting dark oil (51 g) was chromatographed through a large (9 cm diameter) column of flash silica gel
WASH
Type
WASH
Details
Elution with 12.5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.